Journal Name:Russian Journal of Inorganic Chemistry
Journal ISSN:0036-0236
IF:1.667
Journal Website:http://link.springer.com/journal/11502
Year of Origin:1959
Publisher:Pleiades Publishing
Number of Articles Per Year:264
Publishing Cycle:Monthly
OA or Not:Not
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-05-11 , DOI:
10.1038/s41563-023-01551-y
A strategy of using a high ligand/metal ion concentration ratio eliminates lattice defects in polycrystalline zirconium metal–organic framework membranes, enhancing their molecular sieving performance.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-07-13 , DOI:
10.1038/s41563-023-01598-x
Carrier multiplication is a process whereby a kinetic energy of a carrier relaxes via generation of additional electron–hole pairs (excitons). This effect has been extensively studied in the context of advanced photoconversion as it could boost the yield of generated excitons. Carrier multiplication is driven by carrier–carrier interactions that lead to excitation of a valence-band electron to the conduction band. Normally, the rate of phonon-assisted relaxation exceeds that of Coulombic collisions, which limits the carrier multiplication yield. Here we show that this limitation can be overcome by exploiting not ‘direct’ but ‘spin-exchange’ Coulomb interactions in manganese-doped core/shell PbSe/CdSe quantum dots. In these structures, carrier multiplication occurs via two spin-exchange steps. First, an exciton generated in the CdSe shell is rapidly transferred to a Mn dopant. Then, the excited Mn ion undergoes spin-flip relaxation via a spin-conserving pathway, which creates two excitons in the PbSe core. Due to the extremely fast, subpicosecond timescales of spin-exchange interactions, the Mn-doped quantum dots exhibit an up-to-threefold enhancement of the multiexciton yield versus the undoped samples, which points towards the considerable potential of spin-exchange carrier multiplication in advanced photoconversion.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-05-22 , DOI:
10.1038/s41563-023-01562-9
Exciton–polaritons derived from the strong light–matter interaction of an optical bound state in the continuum with an excitonic resonance can inherit an ultralong radiative lifetime and significant nonlinearities, but their realization in two-dimensional semiconductors remains challenging at room temperature. Here we show strong light–matter interaction enhancement and large exciton–polariton nonlinearities at room temperature by coupling monolayer tungsten disulfide excitons to a topologically protected bound state in the continuum moulded by a one-dimensional photonic crystal, and optimizing for the electric-field strength at the monolayer position through Bloch surface wave confinement. By a structured optimization approach, the coupling with the active material is maximized here in a fully open architecture, allowing to achieve a 100 meV photonic bandgap with the bound state in the continuum in a local energy minimum and a Rabi splitting of 70 meV, which results in very high cooperativity. Our architecture paves the way to a class of polariton devices based on topologically protected and highly interacting bound states in the continuum.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-06-26 , DOI:
10.1038/s41563-023-01595-0
Conventional antiferroelectric materials with atomic-scale anti-aligned dipoles undergo a transition to a ferroelectric (FE) phase under strong electric fields. The moiré superlattice formed in the twisted stacks of van der Waals crystals exhibits polar domains alternating in moiré length with anti-aligned dipoles. In this moiré domain antiferroelectic (MDAF) arrangement, the distribution of electric dipoles is distinguished from that of two-dimensional FEs, suggesting dissimilar domain dynamics. Here we performed an operando transmission electron microscopy investigation on twisted bilayer WSe2 to observe the polar domain dynamics in real time. We find that the topological protection, provided by the domain wall network, prevents the MDAF-to-FE transition. As one decreases the twist angle, however, this transition occurs as the domain wall network disappears. Exploiting stroboscopic operando transmission electron microscopy on the FE phase, we measure a maximum domain wall velocity of 300 μm s–1. Domain wall pinnings by various disorders limit the domain wall velocity and cause Barkhausen noises in the polarization hysteresis loop. Atomic-scale analysis of the pinning disorders provides structural insight on how to improve the switching speed of van der Waals FEs.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-06-22 , DOI:
10.1038/s41563-023-01591-4
Experimental mapping of transmission is essential for understanding and controlling charge transport through molecular devices and materials. Here we developed a single-molecule photoelectron tunnelling spectroscopy approach for mapping transmission beyond the HOMO–LUMO gap of the single diketopyrrolopyrrole molecule junction using an ultrafast-laser combined scanning tunnelling microscope-based break junction set-up at room temperature. Two resonant transport channels of ultrafast photocurrent are found by our photoelectron tunnelling spectroscopy, ranging from 1.31 eV to 1.77 eV, consistent with the LUMO + 1 and LUMO + 2 in the transmission spectrum obtained by density functional theory calculations. Moreover, we observed the modulation of resonant peaks by varying bias voltages, which demonstrates the ability to quantitatively characterize the effect of the electric field on frontier molecular orbitals. Our single-molecule photoelectron tunnelling spectroscopy offers an avenue that allows us to explore the nature of energy-dependent charge transport through single-molecule junctions.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-07-27 , DOI:
10.1038/s41563-023-01612-2
The niobium oxide polymorph T-Nb2O5 has been extensively investigated in its bulk form especially for applications in fast-charging batteries and electrochemical (pseudo)capacitors. Its crystal structure, which has two-dimensional (2D) layers with very low steric hindrance, allows for fast Li-ion migration. However, since its discovery in 1941, the growth of single-crystalline thin films and its electronic applications have not yet been realized, probably due to its large orthorhombic unit cell along with the existence of many polymorphs. Here we demonstrate the epitaxial growth of single-crystalline T-Nb2O5 thin films, critically with the ionic transport channels oriented perpendicular to the film’s surface. These vertical 2D channels enable fast Li-ion migration, which we show gives rise to a colossal insulator–metal transition, where the resistivity drops by 11 orders of magnitude due to the population of the initially empty Nb 4d0 states by electrons. Moreover, we reveal multiple unexplored phase transitions with distinct crystal and electronic structures over a wide range of Li-ion concentrations by comprehensive in situ experiments and theoretical calculations, which allow for the reversible and repeatable manipulation of these phases and their distinct electronic properties. This work paves the way for the exploration of novel thin films with ionic channels and their potential applications.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-06-15 , DOI:
10.1038/s41563-023-01569-2
Owing to the unique combination of electrical conductivity and tissue-like mechanical properties, conducting polymer hydrogels have emerged as a promising candidate for bioelectronic interfacing with biological systems. However, despite the recent advances, the development of hydrogels with both excellent electrical and mechanical properties in physiological environments is still challenging. Here we report a bi-continuous conducting polymer hydrogel that simultaneously achieves high electrical conductivity (over 11 S cm−1), stretchability (over 400%) and fracture toughness (over 3,300 J m−2) in physiological environments and is readily applicable to advanced fabrication methods including 3D printing. Enabled by these properties, we further demonstrate multi-material 3D printing of monolithic all-hydrogel bioelectronic interfaces for long-term electrophysiological recording and stimulation of various organs in rat models.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-06-29 , DOI:
10.1038/s41563-023-01567-4
A two-dimensional atomically flat insulator with large dielectric constant and high breakdown field strength has been successfully grown. This material could serve as the dielectric and encapsulation layers for two-dimensional materials for studying their emergent physics, as well as for next-generation electronics.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-05-03 , DOI:
10.1038/s41563-023-01552-x
In heavily hole-doped cuprates, superconductivity does not die by simply dissolving into a uniform metal due to the lack of pairing, but rather survives by shattering into nanoscale superconducting puddles.
Russian Journal of Inorganic Chemistry ( IF 1.667 ) Pub Date: 2023-06-29 , DOI:
10.1038/s41563-023-01604-2
In active matter, the collective behaviours long familiar in equilibrium statistical physics, such as phase transitions and the formation of spontaneously ordered states, are supplemented by new dynamical types of organization, driven, for example, by hydrodynamic interactions between particles2. One of the most striking modes of collective dynamics is the flocking of birds, but swarm-like behaviour can also be seen for bacteria and other motile cells. Inorganic active agents are perhaps the simplest to study, as their interactions can be easier to identify, quantify and control.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
39.70 | 26 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.springer.com/journal/11502/submission